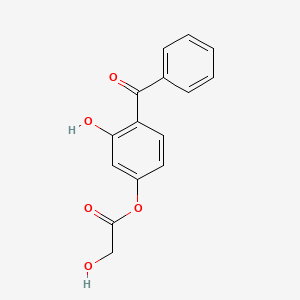

4-Benzoyl-3-hydroxyphenyl hydroxyacetate

Description

Contextualization of Substituted Phenols and Hydroxyacetates in Contemporary Organic Chemistry

The hydroxyacetate portion of the molecule is an ester derived from hydroxyacetic acid (glycolic acid) and the substituted phenol (B47542). Esterification, the reaction between an acid and an alcohol (or phenol), is a fundamental transformation in organic synthesis. jetir.org Phenolic esters, in particular, are synthesized for a wide range of applications, from flavor compounds to intermediates for pharmaceuticals. jocpr.com The formation of a hydroxyacetate ester introduces a specific type of functionality that can influence solubility, reactivity, and the potential for subsequent chemical modifications, such as hydrolysis to regenerate the phenol and hydroxyacetic acid. organic-chemistry.org The synthesis of such esters can be achieved through various methods, including reacting a phenol with an activated form of the carboxylic acid under specific catalytic conditions. jetir.orgnih.gov

Significance of Benzophenone (B1666685) Moieties in Advanced Chemical Systems and Research Materials

The benzophenone moiety, characterized by a carbonyl group linking two phenyl rings, is a critical component in the field of photochemistry and materials science. ijacskros.com Benzophenone and its derivatives are highly efficient at absorbing ultraviolet (UV) radiation, which is a key reason for their widespread use. researchgate.net Upon absorbing UV light, the benzophenone molecule transitions to an excited electronic state. This excited state can then initiate chemical reactions, most notably by abstracting a hydrogen atom from a nearby molecule, generating free radicals. acs.org This property makes benzophenones exceptional photoinitiators for polymerization processes, widely used in UV-curable coatings, inks, and adhesives. ijacskros.com

Beyond their role as photoinitiators, benzophenone derivatives are integral to the design of advanced materials. Their rigid structure and electrochemical properties have led to their use as core components in organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). nih.gov In this context, the benzophenone framework can serve as an electron-deficient core that, when combined with various donor units, can create molecules with tailored photophysical and electronic properties. nih.gov The specific substituents on the benzophenone rings can finely tune these characteristics, including the absorption and emission wavelengths of light. researchgate.netacs.org This tunability is crucial for developing materials with specific functions for electronic and optical devices.

Table 1: Spectroscopic Properties of Selected Benzophenone Derivatives

This table presents the absorption maxima (λmax) for benzophenone and a substituted derivative in different solvents, illustrating the influence of molecular structure and environment on their photophysical properties.

| Compound | Solvent | Absorption Maxima (λmax) |

| Benzophenone | Hexane | ~300 nm |

| 4-Hydroxybenzophenone | Ethanol (B145695) | 288 nm |

| 4-Hydroxybenzophenone | Methanol | 287 nm |

| 4-Hydroxybenzophenone | Acetonitrile (B52724) | 286 nm |

Data compiled from publicly available spectroscopic studies. The exact values can vary based on experimental conditions.

Structure

3D Structure

Properties

CAS No. |

88575-40-0 |

|---|---|

Molecular Formula |

C15H12O5 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

(4-benzoyl-3-hydroxyphenyl) 2-hydroxyacetate |

InChI |

InChI=1S/C15H12O5/c16-9-14(18)20-11-6-7-12(13(17)8-11)15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2 |

InChI Key |

FUPCEYCFZYJWFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyl 3 Hydroxyphenyl Hydroxyacetate and Precursor Elaboration

Conventional Synthetic Routes for the 4-Benzoyl-3-hydroxyphenyl Core

The formation of the central 4-benzoyl-3-hydroxyphenol precursor is a critical phase of the synthesis. This typically involves the creation of a benzophenone (B1666685) structure attached to a phenolic ring, which is subsequently functionalized with an additional hydroxyl group in a specific position.

The introduction of a benzoyl group onto a phenolic ring is commonly achieved via Friedel-Crafts acylation or related reactions. patsnap.com The choice of starting material and catalyst is crucial for directing the benzoyl group to the desired position, typically para to an existing hydroxyl group, to yield a 4-hydroxybenzophenone intermediate. google.com

One of the most established methods is the reaction of a phenol (B47542) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃). patsnap.comoregonstate.edu The reaction proceeds by generating an acylium ion from benzoyl chloride, which then attacks the electron-rich phenol ring. The hydroxyl group of the phenol directs the incoming benzoyl group primarily to the para position due to steric and electronic effects. An alternative approach involves the reaction of phenol with benzoic acid, often catalyzed by solid acid catalysts like zeolites. mdpi.com

Another classic method is the Fries rearrangement, where a phenyl benzoate ester is rearranged to a hydroxybenzophenone by heating with a Lewis acid catalyst. This method can produce a mixture of ortho and para isomers, with reaction conditions being optimized to favor the desired para-product.

Table 1: Comparison of Benzoylation Methods for Phenolic Substrates

| Method | Reagents | Catalyst | Typical Conditions | Product(s) | Yield |

| Friedel-Crafts Acylation | Phenol, Benzoyl Chloride | AlCl₃, FeCl₃ | Reaction in a solvent like chlorobenzene, stepwise temperature increase (e.g., 40-70°C) google.com | 4-Hydroxybenzophenone | 76-83% google.com |

| Friedel-Crafts (Benzoic Acid) | Phenol, Benzoic Acid | H-beta Zeolites | Liquid-phase reaction, no solvent, 190°C mdpi.com | p- and o-Hydroxybenzophenone | High conversion mdpi.com |

| Fries Rearrangement | Phenyl Benzoate | AlCl₃ | Heating | Mixture of o- and p-Hydroxybenzophenone | Varies with conditions |

Once the 4-hydroxybenzophenone skeleton is established, the next critical step is the introduction of a second hydroxyl group at the 3-position, adjacent to the existing hydroxyl group and ortho to the benzoyl group. This requires a regioselective hydroxylation method.

Directed C-H functionalization has emerged as a powerful tool for such transformations. digitellinc.com In this context, the existing functional groups on the 4-hydroxybenzophenone molecule (the ketone and the hydroxyl group) can be used to direct an incoming oxidant to a specific C-H bond. Copper-catalyzed hydroxylations, for instance, have been developed for the regioselective oxidation of benzophenones. digitellinc.com These systems can utilize a directing group to position a metal-oxidant complex in proximity to the target C-H bond, leading to its hydroxylation. nih.gov For example, systems using copper, H₂O₂, and a ligand like 2-(2-pyridyl)ethylamine can oxidize aromatic ketones at specific positions. digitellinc.com

Another approach involves electrophilic hydroxylation, where a potent electrophilic hydroxylating agent is used to attack the electron-rich phenol ring. The substitution pattern is governed by the directing effects of the existing benzoyl and hydroxyl groups. The presence of the para-hydroxyl group and the meta-directing benzoyl group would favor substitution at the 3-position. UV photoactivation of benzophenone in the presence of certain catalysts like ammonium phosphomolybdate has also been shown to induce hydroxylation. researchgate.net

Esterification Approaches for the Hydroxyacetate Moiety Construction

With the 4-benzoyl-3-hydroxyphenol core synthesized, the final step is the attachment of the hydroxyacetate group. This is accomplished via esterification of one of the phenolic hydroxyl groups. Due to the presence of two hydroxyl groups with different reactivities (one at position 3 and one at the end of the hydroxyacetate moiety), selective protection strategies may be required. However, the primary esterification focuses on linking the hydroxyacetic acid to the phenol.

Direct esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its more reactive derivative. Phenols are generally less nucleophilic than alcohols and react very slowly with carboxylic acids directly. libretexts.org Therefore, more reactive acylating agents are typically employed.

A common and effective method is to use an acyl chloride or acid anhydride (B1165640). libretexts.orgchemguide.co.uk In this case, a derivative of hydroxyacetic acid, such as acetoxyacetyl chloride or benzyloxyacetyl chloride, would be reacted with the 4-benzoyl-3-hydroxyphenol. The use of a protecting group on the hydroxyl of hydroxyacetic acid is necessary to prevent self-polymerization and other side reactions. The reaction is often carried out in the presence of a base (like pyridine (B92270) or sodium hydroxide) to neutralize the liberated acid (e.g., HCl) and to activate the phenol by converting it to the more nucleophilic phenoxide ion. chemguide.co.ukunacademy.com Phase transfer catalysis can also be employed to facilitate the reaction between the aqueous phenoxide and the organic acyl chloride phase, often leading to high yields in short reaction times. researchgate.net

Table 2: Direct Esterification Conditions for Phenols

| Acylating Agent | Catalyst/Base | Solvent | Key Features |

| Acyl Chloride | Pyridine or NaOH | Dichloromethane, Ether | Fast reaction; base neutralizes HCl byproduct chemguide.co.ukniscpr.res.in |

| Acid Anhydride | Strong Acid (e.g., H₂SO₄) or Base | Warming often required | Slower than with acyl chlorides; produces a carboxylic acid byproduct libretexts.orggoogle.com |

| Carboxylic Acid | Phosphorous Acid google.com, Strong Acid (e.g., H₂SO₄) google.com | Toluene (with water removal) | Requires harsh conditions and efficient water removal; generally slow for phenols google.comgoogle.com |

| Acyl Chloride with PTC | Tetrabutylammonium Chloride / NaOH | Biphasic (Dichloromethane/Water) | Rapid and efficient, often with quantitative yields researchgate.net |

Transesterification is an alternative route where an existing ester is converted into a new ester by exchanging the alcohol or acid moiety. masterorganicchemistry.com To synthesize 4-Benzoyl-3-hydroxyphenyl hydroxyacetate, the 4-benzoyl-3-hydroxyphenol would be reacted with an alkyl hydroxyacetate, such as methyl hydroxyacetate or ethyl hydroxyacetate.

This process can be catalyzed by either acids (e.g., HCl, H₂SO₄) or bases (e.g., sodium alkoxides). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the starting phenol or removal of the alcohol byproduct (e.g., methanol) is typically required. masterorganicchemistry.com Base-catalyzed transesterification proceeds via nucleophilic attack of the phenoxide ion on the carbonyl carbon of the starting ester. masterorganicchemistry.com This method can be particularly useful for substrates sensitive to harsh acidic conditions. Catalytic systems for the transesterification of polyhydric alcohols have been explored, which could be relevant for this synthesis. proquest.com

Advanced Catalytic Methods in Chemical Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches can be applied.

For the initial benzoylation step, solid acid catalysts like H-beta zeolites offer advantages over traditional Lewis acids by being reusable and potentially more selective. mdpi.com Organobase catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed for highly regioselective benzoylation of polyols, which could be adapted for phenolic substrates. nih.gov

In the esterification step, various catalysts can enhance reaction rates and yields. Titanium dioxide (TiO₂) has been reported as a simple, inexpensive, and reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions. niscpr.res.in Metal-organic frameworks (MOFs), such as Cu₂(dhtp), have also been employed as recyclable catalysts for direct C-O coupling to generate phenol esters. acs.org For transesterification reactions, enzymatic catalysts like Candida antarctica Lipase B (CALB) offer high selectivity under mild conditions, which could be advantageous in preventing side reactions with the multiple functional groups present. proquest.com Palladium-based catalysts have also been developed for the benzylation and etherification of phenols under neutral conditions, showcasing the potential for metal-catalyzed C-O bond formation. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Oxygen Bond Formation

The formation of the diaryl ketone core of 4-benzoyl-3-hydroxyphenol is a critical step in the synthesis of the target molecule. While classical methods like Friedel-Crafts acylation are viable, they often suffer from issues with regioselectivity and the use of stoichiometric amounts of Lewis acids. nih.govbeilstein-archives.org Transition metal-catalyzed cross-coupling reactions offer a more versatile and efficient alternative for the construction of the C-C and C-O bonds in the benzophenone scaffold.

One of the most powerful methods for the synthesis of diaryl ketones is the carbonylative Suzuki-Miyaura reaction. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of carbon monoxide. For the synthesis of a 4-benzoyl-3-hydroxyphenol precursor, this could involve the coupling of a suitably protected 3-methoxyphenylboronic acid with 4-bromobenzaldehyde, followed by demethylation. The use of a stable and readily available aryl halide and boronic acid, combined with the high functional group tolerance of the palladium catalyst, makes this a highly attractive route. nih.gov

Alternative transition metal-catalyzed approaches for the formation of the benzophenone core include the coupling of aryl halides with aldehydes. nih.gov For instance, a nickel-catalyzed coupling of an aryl iodide with an aldehyde can afford the corresponding biaryl ketone. nih.gov

The table below summarizes representative conditions for transition metal-catalyzed reactions applicable to the synthesis of the benzophenone core.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Carbonylative Suzuki-Miyaura | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 85-95 | nih.gov |

| Ni-catalyzed aldehyde coupling | Ni(dppe)Br₂ | dppe | Zn | Acetonitrile (B52724) | 80 | 70-85 | nih.gov |

| Rh-catalyzed rearrangement | [Rh(cod)Cl]₂ | dppb | - | Toluene | 110 | 75-90 | nih.gov |

This table presents typical conditions and yields for analogous reactions and should be considered illustrative for the synthesis of the 4-benzoyl-3-hydroxyphenol precursor.

Following the formation of the benzophenone core, the esterification of the phenolic hydroxyl group with hydroxyacetic acid can also be facilitated by transition metal catalysts, although this is less common than for C-C bond formation.

Organocatalytic and Biocatalytic Approaches for Enhanced Selectivity

Organocatalysis and biocatalysis are emerging as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions, which are particularly advantageous for the synthesis of complex molecules like this compound.

Organocatalytic Approaches:

The esterification of the phenolic hydroxyl group of 4-benzoyl-3-hydroxyphenol with hydroxyacetic acid can be achieved with high selectivity using organocatalysts. Phenols can be acylated to form esters through nucleophilic acyl substitution. ucalgary.ca This process can be catalyzed by either acids, which activate the acylating agent, or bases, which deprotonate the phenol to increase its nucleophilicity. ucalgary.ca For instance, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst for the acylation of alcohols and phenols with acid anhydrides, often proceeding efficiently even under solvent-free conditions. organic-chemistry.org The use of such catalysts can avoid the harsh conditions and potential side reactions associated with traditional acid- or base-catalyzed esterification.

Biocatalytic Approaches:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions. Lipases are a class of enzymes that are particularly well-suited for esterification reactions. mdpi.com The synthesis of phenolic esters can be effectively catalyzed by lipases, such as those from Yarrowia lipolytica. mdpi.com These enzymes can catalyze the esterification of phenolic compounds with carboxylic acids in organic solvents or even in solvent-free systems. mdpi.comresearchgate.net This approach is highly chemoselective, meaning the enzyme will specifically target the phenolic hydroxyl group for esterification, leaving other functional groups in the molecule untouched. The use of whole-cell biocatalysts can further simplify the process by eliminating the need for enzyme purification. mdpi.com

The following table provides a comparative overview of organocatalytic and biocatalytic esterification methods.

| Method | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | Reference |

| Organocatalysis | DMAP | Acetic Anhydride | Solvent-free | 25-50 | >95 | organic-chemistry.org |

| Biocatalysis | Y. lipolytica biomass | 3-Phenylpropanoic acid | Isooctane | 37 | 95 (after 24h) | mdpi.com |

This table illustrates the potential of these methods for the selective esterification step in the synthesis of this compound.

Green Chemistry Principles Applied to Synthesis Design and Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.com The application of these principles to the synthesis of this compound can lead to a more sustainable and environmentally friendly manufacturing process.

Development of Solvent-Free or Environmentally Benign Reaction Methodologies

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major source of waste and environmental pollution. hilarispublisher.com

Solvent-Free Esterification: The esterification step in the synthesis of this compound is particularly amenable to solvent-free conditions. Mechanically induced solvent-free esterification using high-speed ball-milling is a novel and efficient method. nih.gov This technique can afford the desired ester products in high yields at room temperature, completely eliminating the need for solvents. nih.gov Another approach involves using Lewis acids supported on a solid phase as catalysts for solvent-free esterification, which can be promoted by microwave irradiation. researchgate.net

Environmentally Benign Solvents: When solvents are necessary, the use of greener alternatives is encouraged. For instance, in the synthesis of the benzophenone precursor, photoreduction reactions can be carried out in ethanol (B145695), which is a renewable and less toxic solvent compared to traditional options like isopropyl alcohol. hilarispublisher.comresearchgate.net

Atom Economy and Waste Minimization Strategies in Process Development

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. sustainability-directory.comprimescholars.com A high atom economy means that fewer atoms from the reactants are wasted as byproducts. sustainability-directory.comispe.org

In the synthesis of this compound, choosing reactions with high atom economy is crucial. For example, addition reactions generally have a 100% atom economy. While the synthesis of this specific molecule involves condensation and coupling reactions that inherently produce byproducts, careful selection of the synthetic route can maximize atom economy. For instance, transition metal-catalyzed cross-coupling reactions, while involving a catalyst, can be more atom-economical than classical methods that require stoichiometric reagents. nih.gov

Waste minimization is another critical aspect of green process development. This can be achieved by:

Catalyst Recycling: Using heterogeneous catalysts or designing processes that allow for the recovery and reuse of homogeneous catalysts.

Minimizing Protecting Groups: Designing synthetic routes that avoid the use of protecting groups, which add steps and generate waste.

Process Intensification: Utilizing techniques like continuous flow synthesis, which can improve reaction efficiency and reduce waste generation. ispe.org

Utilization of Renewable Feedstocks and Sustainable Reaction Conditions

The use of renewable feedstocks is a cornerstone of a sustainable chemical industry. pharmafeatures.com Aromatic compounds, which form the backbone of this compound, are traditionally derived from fossil fuels. cas.cnshell.com However, there is growing research into the production of arenes from renewable biomass resources. cas.cnrsc.org Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds and can be transformed into valuable chemical feedstocks. rsc.orgkit.edu

Furthermore, the energy input for chemical reactions should be considered. Utilizing alternative energy sources like solar energy for photochemical reactions, such as the photoreduction of benzophenone, can significantly reduce the carbon footprint of the synthesis. egrassbcollege.ac.in The use of mild reaction conditions, such as ambient temperature and pressure, whenever possible, also contributes to a more sustainable process.

Reaction Mechanisms and Advanced Chemical Transformations of 4 Benzoyl 3 Hydroxyphenyl Hydroxyacetate

Mechanistic Investigations of Ester Cleavage and Formation Reactions

The ester linkage in 4-Benzoyl-3-hydroxyphenyl hydroxyacetate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. libretexts.org This process, which results in the formation of 4-benzoyl-3-hydroxyphenol and hydroxyacetic acid, is fundamental to the compound's metabolic fate and degradation pathways.

The acid-catalyzed hydrolysis of esters is a reversible reaction, essentially the reverse of Fischer esterification. wikipedia.orglibretexts.org The reaction is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst. libretexts.org The presence of excess water helps to shift the equilibrium towards the products: the carboxylic acid and the alcohol. libretexts.orgchemguide.co.uk

The mechanism, known as the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving alcohol group. This converts the phenoxy group into a better leaving group (a neutral phenol (B47542) molecule).

Elimination of the Phenol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 4-benzoyl-3-hydroxyphenol molecule.

Deprotonation: The final step involves the deprotonation of the newly formed carboxylic acid (hydroxyacetic acid) by a water molecule, regenerating the acid catalyst (H3O+). libretexts.orgchemistrysteps.com

Table 1: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄, HCl) | Stoichiometric amount of strong base (e.g., NaOH, KOH) wikipedia.org |

| Nature of Reaction | Reversible equilibrium process libretexts.orgchemguide.co.uk | Irreversible reaction (proceeds to completion) wikipedia.orgchemistrysteps.com |

| Initial Step | Protonation of the carbonyl oxygen libretexts.org | Nucleophilic attack by hydroxide (B78521) ion on the carbonyl carbon fiveable.me |

| Products | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol libretexts.org |

| Driving Force for Completion | Use of a large excess of water libretexts.org | Deprotonation of the final carboxylic acid product chemistrysteps.com |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that requires a stoichiometric amount of base. wikipedia.orgchemistrysteps.com The irreversibility is a key distinction from its acid-catalyzed counterpart and is due to the final deprotonation step. chemistrysteps.com

The mechanism, referred to as the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. fiveable.me

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate. wikipedia.orgjk-sci.com

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion (the conjugate base of 4-benzoyl-3-hydroxyphenol) as the leaving group.

Acid-Base Reaction: The newly formed hydroxyacetic acid is a weak acid, and the expelled phenoxide is a weak base. An immediate proton transfer occurs, where the carboxylic acid protonates the phenoxide. This results in the formation of a resonance-stabilized carboxylate salt (hydroxyacetate) and the neutral phenol. This final deprotonation step is essentially irreversible and drives the entire reaction to completion. chemistrysteps.com

In biological systems, ester hydrolysis is often mediated by enzymes, primarily from the hydrolase class, such as esterases and lipases. researchgate.netleeds.ac.uk These enzymes provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed under mild physiological conditions.

While specific studies on this compound are not available, the mechanism can be inferred from studies on analogous phenolic esters. leeds.ac.uk The hydrolysis would likely occur within the enzyme's active site, which provides a specific microenvironment to facilitate the reaction. A common mechanism for many hydrolases involves a catalytic triad (B1167595) of amino acid residues, typically Serine (Ser), Histidine (His), and Aspartate (Asp) or Glutamate (Glu).

The general catalytic mechanism would proceed as follows:

Substrate Binding: The ester substrate binds to the active site of the enzyme.

Nucleophilic Attack: The hydroxyl group of the serine residue, made more nucleophilic by the histidine and aspartate residues, attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate covalently bonded to the enzyme (an acyl-enzyme intermediate).

Release of the Alcohol: The intermediate collapses, breaking the ester bond and releasing the phenolic portion (4-benzoyl-3-hydroxyphenol). The hydroxyacetyl group remains attached to the serine residue.

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The activated water attacks the acyl-enzyme intermediate.

Release of the Carboxylic Acid: This leads to the cleavage of the covalent bond between the acyl group and serine, releasing the second product (hydroxyacetic acid) and regenerating the free enzyme for another catalytic cycle.

The efficiency of such an enzymatic reaction is typically described by the Michaelis-Menten kinetic parameters, KM (substrate concentration at half-maximal velocity) and kcat (turnover number).

Table 2: Examples of Hydrolase Enzymes and their Ester Substrates

| Enzyme Class | Example Enzyme Source | Substrate Examples | Reference |

|---|---|---|---|

| Esterase | Caco-2 cells | Methyl ferulate, Methyl caffeate, Caffeoylquinic acids | leeds.ac.uk |

| Esterase | Pig Liver (PLE) | Ethyl 3-hydroxy-3-phenylpropanoate, Ethyl 3-hydroxy-3-phenylbutanoate | researchgate.net |

| Lipase | Candida rugosa (CRL) | Ethyl 2-(1-hydroxycyclohexyl)-butanoate | researchgate.net |

| Lipase | Rhizomucor miehei | Ferulic acid esters (for synthesis) | ethz.ch |

Reactivity Studies of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive center in the molecule, capable of undergoing reactions such as alkylation, acylation, and oxidation.

O-Alkylation: The phenolic hydroxyl group can be converted into an ether through O-alkylation. A common method is the Williamson ether synthesis, which involves two steps:

Deprotonation: The phenol is treated with a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide ion.

Nucleophilic Substitution: The phenoxide ion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism to form the corresponding ether.

The choice of base and solvent is critical to the success of the reaction, and care must be taken to avoid side reactions, such as reactions with the ester group, which could be hydrolyzed under strongly basic conditions.

O-Acylation: The phenolic hydroxyl can also be esterified through O-acylation. This is typically achieved by reacting the molecule with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine. organic-chemistry.org The base serves to neutralize the HCl or carboxylic acid byproduct and can also act as a catalyst. This reaction would convert the phenolic hydroxyl into a new ester group, resulting in a diester. For example, reaction with acetic anhydride would yield 4-benzoyl-3-acetoxyphenyl hydroxyacetate. organic-chemistry.org

Phenols are susceptible to one-electron oxidation to form phenoxyl radicals. These highly reactive intermediates can then couple to form dimeric or polymeric structures. wikipedia.org This process, known as oxidative coupling, can be initiated by various oxidants, including transition metal complexes (e.g., iron(III), copper(II), vanadium(IV)), enzymes (e.g., laccases, peroxidases), or electrochemical methods. wikipedia.orgnih.govcnr.it

The mechanism of oxidative coupling involves several stages:

Formation of a Phenoxyl Radical: A one-electron oxidant abstracts a hydrogen atom (electron and proton) from the phenolic hydroxyl group, generating a phenoxyl radical.

Resonance Delocalization: The unpaired electron in the phenoxyl radical is not localized on the oxygen atom but is delocalized through resonance into the aromatic ring. The primary resonance structures place the radical density at the ortho and para positions relative to the oxygen atom. For this compound, the positions ortho and para to the hydroxyl group are potential sites for coupling.

Radical Coupling: Two phenoxyl radicals can combine (radical-radical coupling), or one radical can attack a neutral phenol molecule (radical-phenol coupling). cnr.it This coupling can form either a carbon-carbon (C-C) bond or a carbon-oxygen (C-O) bond. wikipedia.org

C-C Coupling: This is the more common pathway, leading to the formation of biphenyl (B1667301) or diphenyl ether structures. Coupling can occur between the ortho or para positions of the two reacting species.

C-O Coupling: This leads to the formation of a diaryl ether linkage.

Tautomerization: The initial coupling product is often a dienone, which then tautomerizes back to a more stable aromatic system to yield the final dimeric product. wikipedia.org

The regioselectivity of the coupling (i.e., which positions on the aromatic ring react) is influenced by steric and electronic factors of the substituents on the ring, as well as the specific catalyst and reaction conditions used. nih.gov The presence of the bulky benzoyl group and the ester side chain would be expected to exert significant steric hindrance, influencing the preferred coupling positions.

Reactivity of the Benzoyl Moiety

The benzoyl group, consisting of a phenyl ring attached to a carbonyl group, is a key feature of the molecule's reactivity. It offers two primary sites for chemical modification: the electrophilic carbonyl carbon and the aromatic phenyl ring.

Carbonyl Reactivity: Reduction, Oxidation, and Nucleophilic Addition Mechanisms

The carbonyl group of the benzoyl moiety is a prominent site for nucleophilic attack and reduction. Its reactivity is influenced by the electronic effects of the two attached aromatic rings.

Reduction: The benzoyl carbonyl can be reduced to either a secondary alcohol (a benzhydrol derivative) or completely to a methylene (B1212753) group (a diarylmethane derivative), depending on the reagents and conditions employed.

Reduction to Alcohol: Catalytic hydrogenation or, more commonly, the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can selectively reduce the ketone to a secondary alcohol. The choice of reagent is crucial for achieving chemoselectivity, especially given the presence of the ester in the hydroxyacetate group, which is also susceptible to reduction by strong reducing agents like LiAlH₄.

Reduction to Methylene: More vigorous reduction methods are required to deoxygenate the carbonyl to a methylene bridge. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for this transformation.

Oxidation: Ketones, such as the benzoyl group, are generally resistant to oxidation under mild conditions, unlike aldehydes. libretexts.org Vigorous oxidation, for instance with strong oxidizing agents like potassium permanganate (B83412) under harsh conditions, can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl. tandfonline.com However, selective oxidation of the benzoyl carbonyl in the presence of the other functional groups in this compound is not a common or synthetically useful transformation.

Nucleophilic Addition: The electrophilic carbon of the benzoyl carbonyl is susceptible to attack by a wide range of nucleophiles. youtube.com This reaction is fundamental to forming new carbon-carbon bonds.

Grignard and Organolithium Reagents: These organometallic reagents readily add to the carbonyl group to form tertiary alcohols after an acidic workup. youtube.com The steric hindrance from the two phenyl groups can influence the rate of reaction compared to less hindered ketones like acetophenone. quora.com

Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and other derivatives.

Table 1: Representative Reactions of the Benzoyl Carbonyl Group

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reduction to Methylene | Zn(Hg), HCl (Clemmensen) | Methylene Compound |

| Nucleophilic Addition | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol |

| Olefination | Triphenylphosphine Ylide (Ph₃P=CH₂) | Alkene |

| Cyanohydrin Formation | Sodium Cyanide (NaCN), Acid | Cyanohydrin |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl Phenyl Ring

The unsubstituted phenyl ring of the benzoyl group can undergo substitution reactions, although its reactivity is significantly influenced by the attached carbonyl.

Electrophilic Aromatic Substitution (EAS): The benzoyl group is an electron-withdrawing group due to the carbonyl's electronegativity and resonance effects. This deactivates the attached phenyl ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts reactions slower than for benzene (B151609) itself. msu.edumasterorganicchemistry.com The deactivating nature of the carbonyl group directs incoming electrophiles primarily to the meta position. masterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the meta position of the benzoyl phenyl ring. byjus.com

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), a halogen atom would be installed at the meta position. byjus.com

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings like this one and often require harsh conditions or fail to proceed. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally uncommon on unsubstituted aryl rings. byjus.com It typically requires the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The unsubstituted phenyl ring of the benzoyl group in this compound lacks these features, making standard SNAr reactions highly unlikely. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require extremely strong bases and harsh conditions. masterorganicchemistry.comchemistrysteps.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of the Benzoyl Phenyl Ring

| Reaction | Reagent(s) | Expected Major Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta |

| Bromination | Br₂, FeBr₃ | meta |

| Sulfonation | SO₃, H₂SO₄ | meta |

Transformations Involving the Hydroxyacetate Aliphatic Chain

The hydroxyacetate moiety provides two distinct sites for chemical modification: the terminal primary hydroxyl group and the alpha-carbon adjacent to the ester carbonyl.

Selective Oxidation Reactions of the Terminal Hydroxyl Group

The primary alcohol of the hydroxyacetate group can be selectively oxidized to either an aldehyde or a carboxylic acid. chemistryviews.org The choice of oxidant and reaction conditions is critical to prevent over-oxidation or reaction at other sites in the molecule, such as the phenolic hydroxyl group.

Oxidation to Aldehyde: Mild oxidizing agents are required for this transformation. Reagents such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are effective for converting primary alcohols to aldehydes with minimal over-oxidation. chemistryviews.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), or a two-step, one-pot procedure using TEMPO and sodium hypochlorite (B82951) followed by sodium chlorite. chemistryviews.orgnih.gov The latter method is often preferred for complex molecules due to its mild conditions. nih.gov

Table 3: Selective Oxidation of the Terminal Hydroxyl Group

| Target Functional Group | Reagent(s) |

|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) |

| Aldehyde | Dess-Martin Periodinane (DMP) |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) |

| Carboxylic Acid | TEMPO, NaClO, NaClO₂ |

Functionalization and Derivatization of the Alpha-Carbon of the Hydroxyacetate

The alpha-carbon of the hydroxyacetate group (the carbon adjacent to the ester carbonyl) is activated by the carbonyl, making its protons acidic. This allows for deprotonation to form an enolate, which can then act as a nucleophile.

Enolate Formation and Alkylation: Treatment with a suitable base, such as lithium diisopropylamide (LDA), can generate the ester enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. This provides a powerful method for introducing alkyl chains and other functional groups.

Aldol-Type Reactions: The generated enolate can also react with carbonyl compounds (aldehydes or ketones) in an aldol (B89426) addition reaction to form β-hydroxy ester derivatives. Subsequent dehydration can lead to α,β-unsaturated esters.

Acylation: Reaction of the enolate with an acyl chloride or anhydride can introduce an acyl group at the alpha-carbon, leading to the formation of β-keto ester derivatives. These compounds are highly versatile synthetic intermediates.

Derivatization Strategies and Structure Activity Relationship Sar Investigations at the Molecular Level

Targeted Chemical Modifications of the Hydroxyacetate Ester Moiety

The hydroxyacetate ester moiety presents two primary sites for chemical modification: the acyl chain and the terminal hydroxyl group. Alterations to this part of the molecule can significantly influence its pharmacokinetic and pharmacodynamic properties by affecting its solubility, stability, and interactions with biological targets.

Variation of the Acyl Chain Structure and Steric Effects

Modifying the length and branching of the acyl chain can introduce steric hindrance that affects the molecule's ability to bind to a target and influences the ester's susceptibility to hydrolysis by esterase enzymes.

Key Research Findings:

Chain Length: Increasing the length of the acyl chain can enhance lipophilicity, which may improve membrane permeability. However, excessive length can also lead to decreased water solubility and non-specific binding.

Branching: Introducing branching, such as replacing the hydroxyacetate with a hydroxypivalate, can create significant steric bulk. This can protect the ester bond from hydrolysis, potentially increasing the compound's biological half-life.

Cyclic Structures: Incorporating a cyclic structure, like a cyclopropanecarboxylate, can rigidly constrain the conformation of the side chain, which may lead to more specific and potent interactions with a biological target.

| Acyl Chain Modification | Potential Steric Effect | Predicted Impact on Hydrolytic Stability |

|---|---|---|

| Elongation (e.g., 3-hydroxypropanoate) | Moderate increase in bulk | May slightly decrease hydrolysis rate |

| Branching (e.g., 2-hydroxy-2-methylpropanoate) | Significant increase in bulk | Expected to significantly decrease hydrolysis rate |

| Cyclization (e.g., 1-hydroxycyclopropane-1-carboxylate) | Conformationally restricted | May decrease hydrolysis rate due to ring strain |

Strategic Replacement of the Terminal Hydroxyl Group with Other Functionalities

The terminal hydroxyl group of the hydroxyacetate moiety is a key site for hydrogen bonding and can be replaced with other functional groups to modulate these interactions and other physicochemical properties.

Key Research Findings:

Alkylation/Etherification: Converting the hydroxyl group to a methoxy (B1213986) or ethoxy group removes its hydrogen bond donating capability and increases lipophilicity. This can alter the binding mode of the molecule with its target.

Fluorination: Replacing the hydroxyl group with a fluorine atom can create a molecule with altered electronic properties and metabolic stability. Fluorine can participate in hydrogen bonding as an acceptor and its high electronegativity can influence the acidity of nearby protons.

Amination: Substitution with an amino group introduces a basic center, which can form salt bridges with acidic residues in a biological target and significantly increase water solubility.

| Functional Group Replacement | Change in Hydrogen Bonding Capability | Potential Effect on Biological Activity |

|---|---|---|

| Methoxy (-OCH3) | Removes H-bond donor, retains H-bond acceptor | May alter binding affinity and specificity |

| Fluoro (-F) | Acts as an H-bond acceptor | Can enhance metabolic stability and binding |

| Amino (-NH2) | Adds H-bond donor and acceptor capabilities | Can introduce new ionic interactions and improve solubility |

Systematic Substituent Effects on the Hydroxyphenyl Ring

Exploration of Electrophilic and Nucleophilic Substitution Patterns

The existing hydroxyl and benzoyl groups on the phenyl ring direct the position of new substituents during electrophilic aromatic substitution reactions.

Key Research Findings:

Electrophilic Substitution: The hydroxyl group is a strong activating group and ortho-, para- director, while the benzoyl group is a deactivating group and meta- director. This directing influence allows for controlled introduction of substituents like nitro, halogen, or alkyl groups at specific positions.

Nucleophilic Substitution: While less common on an electron-rich ring, nucleophilic aromatic substitution can be achieved if a strong electron-withdrawing group, such as a nitro group, is present on the ring.

Impact of Substituents on Electronic, Steric, and Conformational Properties

The nature of the substituents on the hydroxyphenyl ring can have a profound effect on the molecule's properties.

Key Research Findings:

Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density of the ring, which can enhance its interaction with electron-deficient biological targets. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) decrease the electron density. nih.gov

Conformational Properties: The introduction of substituents can restrict the rotation around the single bonds connecting the rings to the central carbonyl group, leading to a more rigid and defined molecular shape.

Structural Elucidation of Benzoyl Group Modifications

Modifications to the second (unsubstituted) benzoyl ring offer another avenue for derivatization to explore the SAR of the benzophenone (B1666685) scaffold.

Key Research Findings:

Para-Substitution: In many classes of biologically active compounds, para-substitution on a phenyl ring is well-tolerated and can be used to introduce a variety of functional groups to probe for additional binding interactions. Studies on benzophenone derivatives have shown that substitution at the 4-position can be critical for activity. nih.gov

Introduction of Heterocycles: Replacing the phenyl ring of the benzoyl group with a heterocycle, such as a pyridine (B92270) or pyrimidine, can introduce new hydrogen bonding opportunities and alter the molecule's solubility and metabolic profile.

Derivatization via Benzoyl Chloride: The benzoyl group itself can be a point of derivatization. Benzoyl chloride and its derivatives are common reagents used to modify molecules by forming esters or amides, which can change the physicochemical properties of the parent compound. researchgate.netchromatographyonline.com

| Benzoyl Group Modification | Rationale | Example Substituent | Potential Outcome |

|---|---|---|---|

| Para-Substitution | Probe for additional binding pockets | -Cl, -OCH3 | Can enhance potency and selectivity |

| Ring Replacement | Introduce new hydrogen bonding sites | Pyridine | May improve pharmacokinetic properties |

| Bioisosteric Replacement | Mimic the properties of the phenyl ring | Thiophene | Could lead to novel biological activities |

Rational Design of Alterations to the Benzoyl Phenyl Ring

The rational design of new benzophenone derivatives often involves strategic modifications to one or both of the phenyl rings to modulate their interaction with biological targets. Research into various therapeutic areas has demonstrated that the type and position of substituents on the benzoyl phenyl ring are critical determinants of activity.

For instance, in the development of antileishmanial agents, structural analysis highlighted the importance of specific substitutions. The presence of a 4-methyl group and electronegative substituents, such as chloro or methoxy groups, at certain positions were identified as key contributors to enhanced activity. scielo.br Similarly, in the design of anti-inflammatory agents, molecular hybridization was used to create novel benzophenone derivatives containing a thiazole (B1198619) nucleus. mdpi.com Docking studies of these compounds against cyclooxygenase (COX) isoenzymes suggested that the presence of a 4-phenyl-2-hydrazinothiazole moiety and the absence of a methoxy group at the C4' position were strongly related to the inhibition of prostaglandin (B15479496) production. mdpi.com

SAR studies on benzophenone derivatives for antitumor activity have further elucidated these relationships. The combination of findings from multiple studies reveals clear patterns. rsc.org

Table 1: SAR Summary of Benzophenone Derivatives for Antitumor Activity

| Compound/Substitution | Relative Antitumor Activity | Reference Finding |

|---|---|---|

| Compound 1 (specific substitutions not detailed in abstract) | Very Strong | Exhibited IC50 values of less than 1.0 μM for four tumor cell lines. rsc.org |

| Compounds 8 and 9 (specific substitutions not detailed in abstract) | Strong | Considered promising candidates in the field of antitumor research. rsc.org |

| Compounds 2 and 3 (specific substitutions not detailed in abstract) | Moderate | Showed moderate antitumor effects against the tested cell lines. rsc.org |

| Other synthesized analogues | Weak | The remaining compounds in the series exhibited weak antitumor activity. rsc.org |

These examples underscore how targeted alterations to the phenyl rings, guided by computational predictions and empirical testing, can lead to derivatives with significantly improved biological profiles.

Examination of Effects from Carbonyl Substitutions on Overall Molecular Behavior

The conformation of the entire molecule is also highly dependent on the interplay between the carbonyl bridge and the phenyl rings. The two aryl rings in benzophenone molecules are not coplanar; the degree of inclination, or "twist angle," is determined by steric and electronic factors from the substituents. researchgate.net For example, 2,2′-dihydroxy-4,4′-dimethoxybenzophenone exhibits one of the smallest reported twist angles at 37.85°, whereas 2-amino-2′,5-dichlorobenzophenone has a large twist of 83.72°. researchgate.net This conformational flexibility is crucial for how the molecule fits into a biological target site.

Furthermore, modifications to the structure of the linker itself can have profound effects. Studies comparing benzoyl derivatives to cinnamoyl derivatives, where the carbonyl is part of a larger, more rigid prop-2-en-1-one linker, have shown significant differences in activity. In one study on tyrosinase inhibitors, benzoyl compounds were generally more potent than their cinnamoyl counterparts, suggesting that the flexibility and electronic nature of the simple carbonyl bridge were more favorable for this specific biological interaction. nih.gov

Quantitative Structure-Mechanism Relationships for Specific Molecular Interactions

To move beyond qualitative observations, quantitative models are developed to mathematically describe the relationship between a molecule's structure and its activity. These models are invaluable for predicting the activity of novel compounds and for gaining deeper insight into their mechanisms of action.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Defined Biological Processes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop statistically derived models that can predict the biological activity of untested compounds from their molecular structures. researchgate.net This approach is a cornerstone of rational drug design.

A typical QSAR study involves a set of compounds with known activities, such as benzophenone derivatives evaluated for antimalarial activity. researchgate.netnih.gov For each compound, a range of physicochemical descriptors are calculated, which quantify various properties like lipophilicity (e.g., logP), electronic effects, and molecular size. nih.govju.edu.jo Multiple linear regression (MLR) is then frequently used to build a mathematical equation that correlates a combination of these descriptors with the observed biological activity. researchgate.netnih.gov

For example, a QSAR study on benzophenone derivatives as antimalarial agents successfully developed a predictive model. researchgate.netnih.gov The model was built using a "training set" of fourteen compounds and then validated using a "test set" of six newly designed compounds, showing a high correlation between the experimental and predicted activities. researchgate.net Another QSAR model for benzophenone inhibitors of Plasmodium falciparum found that antimalarial activity depended on descriptors such as logP (lipophilicity), bpol (sum of absolute differences between atomic polarizabilities), MAXDN (maximal electrotopological negative variation), and FMF (fraction of sp3 carbons). ju.edu.jo

Table 2: Example of a QSAR Model for Antimalarial Benzophenone Derivatives

| Model Component | Description | Significance |

|---|---|---|

| Dependent Variable | Biological Activity (e.g., Log of Mean Survival Time, Log 1/IC50) | The property the model aims to predict. researchgate.netju.edu.jo |

| Independent Variables | Calculated Physicochemical Descriptors (e.g., logP, bpol, MAXDN) | Quantifiable molecular properties used for correlation. ju.edu.jo |

| Statistical Method | Multiple Linear Regression (MLR) | Creates a linear equation relating the descriptors to the activity. researchgate.net |

| Validation | Internal (Q², R²adj) and External (R²pred) validation metrics | Ensures the model is robust and has predictive power for new compounds. ju.edu.jo |

The predictive power of these QSAR models allows researchers to prioritize the synthesis of new derivatives that are most likely to exhibit high activity, thereby streamlining the drug discovery process. researchgate.net

Advanced Computational Approaches to Structure-Activity Relationship Analysis

Beyond traditional QSAR, more advanced computational methods are employed to analyze structure-activity relationships, often providing a more detailed, three-dimensional understanding of molecular interactions.

Machine Learning (ML) techniques are increasingly used to develop more complex and accurate predictive models. Methods such as Artificial Neural Networks (ANN) and Random Forest (RF) can capture non-linear relationships between molecular features and activity that may be missed by linear regression models. scielo.br In a study on antileishmanial agents, an ANN model achieved a high accuracy of 86.2% in predicting the activity of benzophenone and xanthone (B1684191) derivatives, reinforcing its value in virtual screening and drug design. scielo.br

Molecular Docking is another powerful computational tool that simulates the binding of a molecule (a ligand) to the active site of a biological target, such as an enzyme or receptor. mdpi.com This technique provides insights into the plausible binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. For instance, docking studies on benzophenone-based anti-inflammatory compounds helped to visualize their binding within the active sites of COX-1 and COX-2 enzymes. mdpi.com These studies revealed that the thiazole ring of the designed compounds occupied the same position as a key structural element of the reference drug, indomethacin, explaining its inhibitory mechanism. mdpi.com By combining docking with SAR data, researchers can better understand why certain structural modifications lead to increased or decreased potency. ju.edu.jo

These advanced computational approaches provide a dynamic and multi-faceted view of structure-activity relationships, enabling a more refined and efficient process for the design of novel molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy would be the primary and most powerful tool for the unambiguous structural elucidation of 4-Benzoyl-3-hydroxyphenyl hydroxyacetate. A suite of one-dimensional and multi-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the complete bonding framework, a series of 2D NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would confirm the spin systems within the two aromatic rings and the methylene (B1212753) protons of the hydroxyacetate group.

Heteronuclear Single Quantum Coherence (HSQC): This technique would correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for piecing together the molecular skeleton. It would show correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the carbonyl carbon of the benzoyl group and protons on both aromatic rings, as well as between the ester carbonyl carbon and the methylene protons of the hydroxyacetate moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment would provide information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the benzoyl group and the adjacent phenyl ring.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts, based on structure-activity relationships of similar compounds, is presented below. Actual experimental values would be necessary for confirmation.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1' (C=O, benzoyl) | - | ~195.0 | H-2', H-6', H-2, H-6 |

| 1'' (C=O, ester) | - | ~170.0 | H-2'' |

| 2'' (CH₂) | ~4.5 | ~65.0 | C-1'', C-1 |

| Aromatic CHs | 6.8 - 7.8 | 115.0 - 140.0 | Intra- and inter-ring C atoms |

| Phenolic OH | Variable | - | C-3 |

| Hydroxyl OH | Variable | - | C-2'' |

Dynamic NMR for Conformational Exchange and Rotational Barriers

The bond connecting the benzoyl group to the hydroxyphenyl ring may exhibit restricted rotation. Variable temperature (VT) NMR studies could be employed to investigate this dynamic process. By monitoring changes in the NMR line shapes as a function of temperature, it would be possible to determine the energy barrier (activation energy, ΔG‡) for rotation around this C-C single bond. This would provide valuable insight into the molecule's conformational flexibility and stability.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present in this compound and to probe intermolecular interactions.

Precise Functional Group Identification and Band Assignment

The IR and Raman spectra would be expected to show characteristic absorption bands for the various functional groups within the molecule. The precise positions of these bands would provide evidence for the molecular structure.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3400 - 3200 (broad) |

| O-H (Alcohol) | Stretching | 3500 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Ketone, benzoyl) | Stretching | 1680 - 1660 |

| C=O (Ester) | Stretching | 1750 - 1730 |

| C-O (Ester) | Stretching | 1300 - 1150 |

| C-O (Phenol) | Stretching | 1260 - 1180 |

Investigation of Intermolecular and Intramolecular Hydrogen Bonding Interactions

The presence of two hydroxyl groups and two carbonyl groups creates the potential for both intramolecular and intermolecular hydrogen bonding. The broadness and position of the O-H stretching bands in the IR spectrum would be indicative of these interactions. Concentration-dependent IR studies could help distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) hydrogen bonds. These interactions can significantly influence the physical properties of the compound.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Elucidation

UV-Vis and fluorescence spectroscopy would provide information about the electronic transitions within the molecule, which are largely dictated by the conjugated π-system of the benzophenone (B1666685) core.

The UV-Vis absorption spectrum would be expected to show strong absorption bands corresponding to π → π* and n → π* transitions. The benzophenone chromophore is known to exhibit characteristic absorption maxima. The position and intensity of these maxima (λ_max) would be sensitive to the substitution pattern on the phenyl rings.

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~250 - 290 | High |

| n → π | ~330 - 360 | Low |

Fluorescence spectroscopy would be used to study the emission properties of the molecule after electronic excitation. The wavelength of maximum fluorescence emission and the quantum yield would provide further insights into the electronic structure and relaxation pathways of the excited state. The presence of the hydroxyl groups and the flexibility of the molecule could influence the fluorescence properties through processes such as excited-state proton transfer or conformational relaxation.

Analysis of Electronic Transitions and Chromophore Contributions

Scientific literature extensively details the spectroscopic analysis of benzophenone and its derivatives. Typically, the electronic spectrum of a benzophenone derivative is characterized by contributions from the benzoyl and substituted phenyl chromophores. The electronic transitions observed in the UV-Vis spectrum are generally of the types n → π* and π → π. The benzoyl group's carbonyl moiety gives rise to a weak n → π transition, while both aromatic rings contribute to the stronger π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the phenyl rings.

However, a thorough search of scientific databases and literature reveals a notable absence of specific experimental or theoretical studies on the electronic transitions and chromophore contributions of this compound. Consequently, no specific absorption maxima (λmax), molar absorptivity coefficients (ε), or detailed analyses of the electronic transitions for this particular compound are available.

Determination of Fluorescence Quantum Yields and Lifetimes for Photophysical Characterization

The photophysical properties of benzophenone derivatives, including their fluorescence quantum yields and lifetimes, are of significant interest in various fields of photochemistry and materials science. The efficiency of fluorescence is often low in benzophenones due to efficient intersystem crossing to the triplet state. The substitution pattern on the aromatic rings can influence these photophysical parameters.

Despite the general knowledge of benzophenone photophysics, specific data regarding the fluorescence quantum yield and lifetime of this compound could not be located in the available scientific literature. Therefore, no quantitative data on its emissive properties can be provided at this time.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

Accurate Mass Determination and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For a compound like this compound, HRMS would be expected to provide an accurate mass measurement consistent with its molecular formula.

A comprehensive search of mass spectrometry databases and scientific literature did not yield any specific HRMS data for this compound. Therefore, its accurate mass and characteristic fragmentation pathways under various ionization conditions have not been documented.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of a compound by analyzing the fragmentation of a selected precursor ion. For this compound, MS/MS studies would involve the isolation of its molecular ion and subsequent collision-induced dissociation to produce a characteristic fragmentation pattern that would confirm the connectivity of the benzoyl, hydroxyphenyl, and hydroxyacetate moieties.

However, no MS/MS studies specifically detailing the fragmentation of this compound have been published in the accessible scientific literature. As a result, a detailed structural confirmation based on experimental MS/MS data is not available.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not retrieve any crystal structure data for this compound. This indicates that the solid-state structure of this compound has not been determined or is not publicly available.

Advanced Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard methods for assessing the purity of chemical compounds and for their quantitative analysis. For a compound of this nature, reversed-phase HPLC with UV detection would likely be a suitable method for purity determination and quantification.

While general chromatographic methods for the analysis of benzophenone derivatives are well-established, no specific HPLC or GC methods developed for the purity assessment or quantitative analysis of this compound have been reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method Development and Chiral Separations

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is fundamental for ensuring the purity and quality of the compound.

Method Development:

A reverse-phase HPLC (RP-HPLC) method is generally suitable for benzophenone derivatives. The method development would involve a systematic optimization of various parameters to achieve a good resolution, symmetric peak shape, and a reasonable analysis time. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is well-suited for the separation of moderately polar compounds like this compound.

The mobile phase composition is a critical parameter to optimize. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to improve peak shape and selectivity. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the main compound from any impurities with different polarities.

Detection is commonly performed using a UV detector, as the benzophenone moiety in this compound has a strong chromophore that absorbs UV light. The selection of an appropriate wavelength, typically around the λmax of the compound, is crucial for achieving high sensitivity.

Chiral Separations:

Given that this compound possesses a chiral center, the separation of its enantiomers is of significant importance, particularly in pharmaceutical applications where enantiomers can exhibit different pharmacological activities. Chiral HPLC is the most widely used technique for this purpose.

The separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic mode (e.g., acetonitrile/methanol), will depend on the specific CSP and the enantiomers being separated. The development of a chiral separation method involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Benzophenone Derivative

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 288 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Hyphenated Techniques for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC after a derivatization step to convert it into a more volatile and thermally stable analogue.

Derivatization:

A common derivatization strategy for compounds containing hydroxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. This derivatization reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

GC-MS Analysis:

The coupling of GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method. As the derivatized this compound molecules elute from the GC column, they are ionized in the mass spectrometer, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for unambiguous identification by comparing it to a spectral library or by interpreting the fragmentation pathways. The total ion chromatogram (TIC) can be used for quantification.

The choice of the GC column is important for achieving good separation. A non-polar or medium-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of silylated derivatives. The temperature program of the GC oven needs to be optimized to ensure good separation of the analyte from any impurities or by-products of the derivatization reaction.

Table 2: Representative GC-MS Parameters for the Analysis of a Derivatized Benzophenone

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Transfer Line Temp | 290 °C |

Advanced Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and for screening purposes.

Reaction Monitoring:

During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the progress of the reaction can be visualized. The choice of the mobile phase (eluent) is critical and should provide a good separation between the starting materials, the product, and any potential by-products. The spots can be visualized under UV light, as the benzophenone core is UV-active, or by staining with a suitable reagent.

Screening and Purity Assessment:

TLC can also be used as a preliminary method to assess the purity of the synthesized this compound. By comparing the chromatogram of the product with that of a reference standard, the presence of impurities can be detected. For a more quantitative assessment, High-Performance Thin-Layer Chromatography (HPTLC) can be employed. HPTLC offers better separation efficiency and reproducibility compared to conventional TLC. Densitometric scanning of the HPTLC plate allows for the quantification of the main compound and any impurities.

Table 3: Typical TLC System for Monitoring a Reaction Involving a Benzophenone Derivative

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Result | Separation of spots corresponding to starting materials, product, and by-products with distinct Rf values. |

Comprehensive Computational and Theoretical Analysis of this compound Remains Elusive in Scientific Literature

Despite extensive searches of scientific databases and chemical literature, detailed computational and theoretical chemistry investigations specifically focused on the compound "this compound" are not publicly available. As a result, the generation of an in-depth article adhering to the requested scientific outline is not possible at this time.

Numerous attempts to locate research pertaining to Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for this compound have been unsuccessful. This includes targeted searches for molecular orbital analysis, charge distribution, predicted spectroscopic properties (NMR, IR, UV-Vis), reaction pathways, conformational sampling, and solvation effects for this specific molecule.

The scientific community has conducted extensive computational research on related compounds, particularly benzophenone derivatives and other functionalized phenyl esters. These studies utilize methods like DFT and MD simulations to explore electronic structures, reactivity, and behavior in various environments. For instance, research on benzophenone and its derivatives often investigates their photochemical properties, which are relevant to their use as UV filters and photoinitiators. These studies typically involve:

DFT Calculations: To understand the electronic ground and excited states, predict UV-Vis absorption spectra, and analyze the nature of electronic transitions (e.g., n→π* and π→π*). Molecular orbital energies (HOMO-LUMO) are calculated to assess chemical reactivity and stability.

MD Simulations: To study the conformational dynamics of these molecules in different solvents or within polymer matrices, providing insight into their interactions and local environment.

However, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct chemical entities. A scientifically accurate article cannot be constructed by extrapolating data from different molecules, as subtle structural differences—such as the hydroxyacetate group versus a methacrylate (B99206) or other substituent—can significantly alter the compound's electronic, spectroscopic, and dynamic properties.

The absence of a specific CAS (Chemical Abstracts Service) number for "this compound" in major chemical databases further suggests that it is not a widely synthesized or studied compound.

Therefore, until specific computational and theoretical research on this compound is conducted and published, a detailed and scientifically rigorous article as outlined in the user's request cannot be provided.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Protein-Ligand Interaction Modeling

No information available.

No information available.

Pharmacophore Modeling and Ligand-Based Design for Understanding Molecular Recognition

No information available.

No information available.

Biochemical Interaction Mechanisms and Molecular Biological Investigations Non Clinical Focus

Enzymatic Hydrolysis and Biotransformation Pathways